N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Overview
Description
“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 878061-41-7 . It has a molecular weight of 270.35 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been a subject of interest in recent years . A variety of methods have been developed, including one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions often proceed in the absence of a solvent, with water being used as a non-toxic and widely available solvent . Catalytic reactions are prioritized, allowing to reduce the impact on the environment .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 270.35 . The Inchi Code for the compound is 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Scientific Research Applications
Synthesis and Reactivity
- N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a derivative related to N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, is used as a building block in Julia olefination. It undergoes condensation reactions to yield alpha-fluorovinyl Weinreb amides and alpha-fluoroenones (Ghosh et al., 2009).
Application in Dyes and Pigments
- Heterocyclic amines derived from benzothiazole, similar to this compound, have been used to synthesize dyes that color cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).
Chemical Synthesis and Characterization
- The sonochemical generation of azomethine ylides from compounds structurally related to this compound leads to the formation of spirocyclic 1,3-thiazolidines (Gebert et al., 2003).
Pharmaceutical Applications
- Copper(II)- and gold(III)-mediated cyclization of thioureas to form substituted 2-aminobenzothiazoles, compounds similar to this compound, are significant due to their biological activity and pharmaceutical applications (Schroeder et al., 2017).
Antitumor Properties
- Benzothiazole derivatives have shown potent and selective antitumor activity, implying the potential significance of similar compounds in cancer treatment (Chua et al., 1999).
Antimicrobial and Corrosion Inhibition
- Certain benzothiazole derivatives exhibit antimicrobial properties and are used in corrosion inhibition studies, indicating the broad applicability of related compounds in various fields (Nayak & Bhat, 2023).
Future Directions
Benzothiazoles, including “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to their wide range of biological activities, research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . Future research may focus on the development of targeted synthesis of benzothiazole analogs .
Mechanism of Action
Target of Action
The primary target of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
Its molecular weight is270.35 , which is within the acceptable range for drug-like molecules. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.
Properties
IUPAC Name |
N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325508 | |
Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878061-41-7 | |
Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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